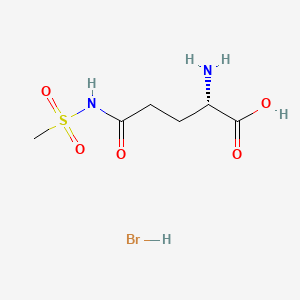
(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide is a chemical compound with a unique structure that includes an amino group, a methanesulfonylcarbamoyl group, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide typically involves multiple steps, starting with the preparation of the butanoic acid backbone. The amino group is introduced through a series of reactions, including amination and protection-deprotection steps. The methanesulfonylcarbamoyl group is then added using methanesulfonyl chloride and appropriate base conditions. The final hydrobromide salt is formed by reacting the free base with hydrobromic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-(methanesulfonylcarbamoyl)butanoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The methanesulfonylcarbamoyl group can be reduced to a methyl group under strong reducing conditions.
Properties
Molecular Formula |
C6H13BrN2O5S |
|---|---|
Molecular Weight |
305.15 g/mol |
IUPAC Name |
(2S)-2-amino-5-(methanesulfonamido)-5-oxopentanoic acid;hydrobromide |
InChI |
InChI=1S/C6H12N2O5S.BrH/c1-14(12,13)8-5(9)3-2-4(7)6(10)11;/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t4-;/m0./s1 |
InChI Key |
PUWRNNXPAFKRNK-WCCKRBBISA-N |
Isomeric SMILES |
CS(=O)(=O)NC(=O)CC[C@@H](C(=O)O)N.Br |
Canonical SMILES |
CS(=O)(=O)NC(=O)CCC(C(=O)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















